(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine
Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic heterocycles containing three carbon atoms, two nitrogen atoms, and two double bonds . The structure of these compounds can be analyzed using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the compound’s solubility can be tested in various solvents .Mechanism of Action
While the mechanism of action can vary depending on the specific derivative and its biological target, some imidazo[1,2-a]pyridine derivatives have been found to inhibit certain enzymes or receptors. For example, Zolpidem, a medicine containing an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, works by blocking γ-aminobutyric acid receptors .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by imidazo[1,2-a]pyridines, there is significant interest in developing new derivatives with improved properties. Future research may focus on exploring new synthetic routes, studying the mechanism of action of these compounds, and evaluating their potential as therapeutic agents .
Properties
IUPAC Name |
5-bromo-3-N-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]pyrazine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6/c1-8(18-13-12(15)17-6-10(14)19-13)9-2-3-11-16-4-5-20(11)7-9/h2-8H,1H3,(H2,15,17)(H,18,19)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCEYFQQFSDKL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN2C=CN=C2C=C1)NC3=NC(=CN=C3N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147114 | |
Record name | 2,3-Pyrazinediamine, 5-bromo-N3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248205-47-0 | |
Record name | 2,3-Pyrazinediamine, 5-bromo-N3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2248205-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Pyrazinediamine, 5-bromo-N3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201147114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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